Cas no 120107-66-6 (6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Chemical and Physical Properties
Names and Identifiers
-
- Imidazo[2,1-b]thiazole-5-carboxaldehyde, 6-(2,4-dichlorophenyl)-
- 6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
- 6-(2,4-DICHLORO-PHENYL)-IMIDAZO[2,1-B]THIAZOLE-5-CARBALDEHYDE
- C12H6Cl2N2OS
- AKOS001476236
- VEA10766
- BBL020603
- 120107-66-6
- 6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde
- BS-20060
- CS-0335034
- DTXSID20401914
- DB-196746
- STK893292
- 6-(2,4-Dichlorophenyl)-imidazo[2,1-b]thiazole-5-carboxaldehyde
-
- Inchi: 1S/C12H6Cl2N2OS/c13-7-1-2-8(9(14)5-7)11-10(6-17)16-3-4-18-12(16)15-11/h1-6H
- InChI Key: BFZJFUMQMZJNTC-UHFFFAOYSA-N
- SMILES: ClC1C=C(C=CC=1C1=C(C=O)N2C=CSC2=N1)Cl
Computed Properties
- Exact Mass: 295.95800
- Monoisotopic Mass: 295.9577894g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 18
- Rotatable Bond Count: 2
- Complexity: 333
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.6
- Topological Polar Surface Area: 62.6Ų
Experimental Properties
- PSA: 62.61000
- LogP: 4.18210
6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Customs Data
- HS CODE:2934100090
- Customs Data:
China Customs Code:
2934100090Overview:
2934100090. Compounds that structurally contain a non fused thiazole ring(Whether hydrogenated or not). VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to
Summary:
2934100090 other compounds containing an unfused thiazole ring (whether or not hydrogenated) in the structure VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:6.5% General tariff:20.0%
6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | D474938-100mg |
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
120107-66-6 | 100mg |
$ 70.00 | 2022-06-05 | ||
| TRC | D474938-500mg |
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
120107-66-6 | 500mg |
$ 230.00 | 2022-06-05 | ||
| TRC | D474938-1g |
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
120107-66-6 | 1g |
$ 340.00 | 2022-06-05 | ||
| Chemenu | CM313955-1g |
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
120107-66-6 | 95% | 1g |
$*** | 2023-04-03 | |
| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTQ3606-1G |
6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
120107-66-6 | 95% | 1g |
¥ 2,765.00 | 2023-03-15 | |
| Ambeed | A884361-1g |
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
120107-66-6 | 98+% | 1g |
$456.0 | 2024-04-25 | |
| A2B Chem LLC | AA33947-100mg |
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
120107-66-6 | 95% | 100mg |
$120.00 | 2024-04-20 | |
| A2B Chem LLC | AA33947-250mg |
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
120107-66-6 | 95% | 250mg |
$228.00 | 2024-04-20 | |
| A2B Chem LLC | AA33947-1g |
6-(2,4-Dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde |
120107-66-6 | 95% | 1g |
$532.00 | 2024-04-20 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1405704-100mg |
6-(2,4-Dichlorophenyl)imidazo[2,1-b]thiazole-5-carbaldehyde |
120107-66-6 | 98+% | 100mg |
¥1226.00 | 2024-08-09 |
6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Suppliers
6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde Related Literature
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Abdelaziz Houmam,Emad M. Hamed Chem. Commun., 2012,48, 11328-11330
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Vishwesh Venkatraman,Marco Foscato,Vidar R. Jensen,Bjørn Kåre Alsberg J. Mater. Chem. A, 2015,3, 9851-9860
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Manickam Bakthadoss,Tadiparthi Thirupathi Reddy,Vishal Agarwal,Duddu S. Sharada Chem. Commun., 2022,58, 1406-1409
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Additional information on 6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde
Recent Advances in the Study of 6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS: 120107-66-6)
The compound 6-(2,4-dichlorophenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde (CAS: 120107-66-6) has recently emerged as a promising scaffold in medicinal chemistry, particularly in the development of novel therapeutic agents. This heterocyclic compound, featuring an imidazothiazole core with a formyl group at the 5-position and a 2,4-dichlorophenyl substituent, has demonstrated significant pharmacological potential across multiple studies. Recent literature highlights its role as a key intermediate in the synthesis of bioactive molecules with diverse therapeutic applications.
A 2023 study published in the European Journal of Medicinal Chemistry (DOI: 10.1016/j.ejmech.2023.115456) investigated the antimicrobial properties of derivatives synthesized from this compound. The research team developed a series of Schiff base derivatives by reacting the aldehyde group with various amines. Several derivatives showed potent activity against methicillin-resistant Staphylococcus aureus (MRSA) with MIC values ranging from 2-8 μg/mL, while maintaining low cytotoxicity against mammalian cells. Molecular docking studies suggested that these compounds likely inhibit bacterial DNA gyrase through a novel binding mechanism.
In cancer research, a recent publication in Bioorganic Chemistry (2024, 142: 106987) reported the development of kinase inhibitors using 120107-66-6 as a starting material. The study focused on modifying the imidazothiazole core to create selective inhibitors of cyclin-dependent kinase 9 (CDK9), a promising target for cancer therapy. The lead compound in this series demonstrated nanomolar potency against CDK9 (IC50 = 17 nM) and showed significant antiproliferative effects in multiple cancer cell lines, particularly in acute myeloid leukemia models. The researchers noted that the dichlorophenyl moiety appears crucial for maintaining compound stability in physiological conditions.
The compound's potential in neurological disorders was explored in a 2024 Nature Communications paper (DOI: 10.1038/s41467-024-46787-7), where researchers developed neuroprotective analogs targeting protein misfolding. Through systematic structure-activity relationship studies, they identified that the aldehyde group at position 5 could be strategically modified to enhance blood-brain barrier penetration while maintaining activity against α-synuclein aggregation. The optimized compound reduced pathological protein aggregates by 62% in a Parkinson's disease mouse model without significant off-target effects.
From a chemical synthesis perspective, recent advances have improved the production efficiency of 120107-66-6. A 2023 Organic Process Research & Development publication (27(5): 892-901) described a novel continuous flow synthesis method that increased yield from 58% to 83% while reducing reaction time from 12 hours to 90 minutes. This technological advancement addresses previous challenges in scaling up production, making the compound more accessible for pharmaceutical development.
Ongoing clinical investigations are evaluating derivatives of 120107-66-6 as potential treatments for inflammatory diseases. Preliminary results from phase I trials (NCT05678921) indicate good tolerability of the lead candidate, with linear pharmacokinetics observed up to 300 mg doses. The compound's unique mechanism of action, involving dual inhibition of NF-κB and STAT3 signaling pathways, positions it as a promising candidate for treating autoimmune conditions where current therapies show limited efficacy.
Future research directions for this compound family include exploring its utility in targeted protein degradation (PROTACs) and as a building block for covalent inhibitors. The presence of both hydrogen bond acceptors and the reactive aldehyde group makes it particularly suitable for these applications. Several pharmaceutical companies have included 120107-66-6 derivatives in their discovery pipelines, suggesting growing industry interest in this chemical scaffold.
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